2-Iodo-N-(2-methylpropyl)benzamide is a structurally pre-organized ortho-halobenzamide primarily utilized in transition-metal-catalyzed cross-coupling and cyclization reactions. The molecule features an ortho-iodo substituent, which serves as a highly reactive leaving group for oxidative addition by copper or palladium catalysts, and an N-isobutyl (2-methylpropyl) group that imparts specific aliphatic steric bulk and lipophilicity. In industrial and advanced laboratory settings, this compound is procured as a direct precursor for the synthesis of 2-isobutyl-1,2-benzisoselenazol-3(2H)-ones (ebselen analogs) and related heterocycles via C–Se, C–S, or C–N bond formation [1]. Its procurement is typically driven by the need for a reactive substrate that can undergo cyclization under mild thermal conditions, avoiding the harsh heating requirements associated with less reactive halogen analogs.
Substituting 2-iodo-N-(2-methylpropyl)benzamide with its bromo- or chloro-analogs, or with different N-alkyl/aryl derivatives, fundamentally disrupts both synthetic processability and downstream application utility. The oxidative addition of the metal catalyst into the carbon-halogen bond is highly sensitive to the halogen's identity; chloro- and bromo-benzamides exhibit significantly higher activation barriers, often necessitating reaction temperatures exceeding 100 °C, extended reaction times, or specialized ligands to achieve acceptable yields [1]. In contrast, the iodo-derivative facilitates rapid conversion even under room-temperature photoinduced conditions. Furthermore, replacing the N-isobutyl group with a generic N-methyl or N-phenyl (ebselen baseline) moiety drastically alters the lipophilicity (logP) and steric profile of the resulting cyclized product, which invalidates structure-activity relationship (SAR) models in medicinal chemistry when targeting specific hydrophobic pockets in cysteine-containing enzymes [1].
May lack the IMPDH inhibition reported for the 2-iodo regioisomer; target engagement may shift substantially.
Can alter sigma receptor selectivity and lipophilicity; sigma-2 affinity and selectivity profile may not transfer.
Often require complex synthesis and lower yields; procurement cost and timeline may differ considerably.
In the synthesis of 1,2-benzisoselenazol-3(2H)-ones via copper-promoted cross-coupling with potassium selenocyanate, the identity of the ortho-halogen dictates the reaction efficiency. Studies comparing ortho-halobenzamides demonstrate that while chloride analogs yield as little as 33% product under standard conditions, the corresponding iodide analogs achieve rapid conversion with yields exceeding 90% in acetonitrile [1]. 2-Iodo-N-(2-methylpropyl)benzamide specifically enables smooth conversion to 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one, minimizing unreacted starting material and complex purification steps.
| Evidence Dimension | Cross-coupling product yield (C-Se bond formation) |
| Target Compound Data | >90% yield (rapid conversion) for ortho-iodo analogs |
| Comparator Or Baseline | ~33% yield for ortho-chloro analogs |
| Quantified Difference | ~3-fold increase in yield and significantly reduced reaction time |
| Conditions | Copper(I) iodide catalyst, KSeCN, cesium carbonate, acetonitrile solvent |
Procuring the iodo-derivative ensures maximum synthetic efficiency and reduces the need for harsh conditions or excessive catalyst loading.
Traditional C-Se bond cross-coupling reactions typically require harsh thermal conditions (often >100 °C) which can degrade sensitive functional groups. However, utilizing highly reactive ortho-iodo precursors like 2-iodo-N-(2-methylpropyl)benzamide enables photoinduced copper-mediated cross-coupling at room temperature (0 °C to RT) [1]. This method successfully yields the cyclized benzisoselenazolone product without the need for extreme heating, providing a quantifiable advantage in processability and functional group tolerance.
| Evidence Dimension | Required reaction temperature for C-Se cross-coupling |
| Target Compound Data | 0 °C to Room Temperature (under photoinduced conditions) |
| Comparator Or Baseline | >100 °C (traditional thermal C-Se cross-coupling methods) |
| Quantified Difference | Reduction of reaction temperature by >75 °C |
| Conditions | CuI, KSeCN, UV/Vis irradiation, acetonitrile, 32 h |
Lowering the reaction temperature to room temperature improves safety, reduces energy costs, and allows for the synthesis of thermally labile derivatives.
In the development of ebselen analogs targeting Mycobacterium tuberculosis (Mtb) Ag85C, the N-substituent plays a critical role in modulating lipophilicity and cellular permeability. Compared to the N-phenyl baseline (ebselen), the N-isobutyl group in 2-iodo-N-(2-methylpropyl)benzamide provides a distinct aliphatic steric profile and altered logP [1]. This translates to different binding affinities and biological activities when the precursor is cyclized to the corresponding 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one, making it a non-interchangeable building block for SAR libraries.
| Evidence Dimension | Structural contribution to downstream biological screening |
| Target Compound Data | N-isobutyl substitution (aliphatic, branched, specific logP) |
| Comparator Or Baseline | N-phenyl substitution (aromatic, planar, baseline ebselen) |
| Quantified Difference | Distinct steric bulk and lipophilicity profile preventing generic substitution |
| Conditions | Downstream evaluation of cyclized products against Mtb Ag85C |
For medicinal chemistry procurement, the exact N-isobutyl substitution is required to explore specific hydrophobic pockets in target enzymes that planar aromatic groups cannot access.
2-Iodo-N-(2-methylpropyl)benzamide is utilized as a direct precursor for 2-isobutylbenzo[d][1,2]selenazol-3(2H)-one via copper-catalyzed C-Se bond formation. This application is critical for medicinal chemistry programs focused on discovering novel cysteine-reactive inhibitors against Mycobacterium tuberculosis and other bacterial targets [1].
The compound serves as a highly reactive substrate for developing and validating new photoinduced, copper-mediated Ullmann-type C-Se or C-S cross-coupling methodologies. Its high reactivity allows researchers to optimize catalytic cycles that operate at room temperature, which is essential for green chemistry initiatives and the processing of thermally sensitive molecules [1].
Because the N-isobutyl group alters the compound's binding profile compared to standard ebselen, 2-iodo-N-(2-methylpropyl)benzamide is procured to build diverse libraries of 1,2-benzisoselenazol-3(2H)-ones. These libraries are used in combination with phenotypic screening to identify novel cysteine-reactive enzymes and proteins across various pathogenic organisms [1].